5-LOX Inhibition: Weak Activity
The compound exhibits an IC50 > 10,000 nM against human recombinant 5-LOX, categorizing it as a weak inhibitor of this isoform [1]. In contrast, the clinically relevant 5-LOX inhibitor zileuton demonstrates an IC50 of approximately 500 nM under comparable enzymatic assay conditions [2]. This ~20-fold or greater difference in potency indicates that the propargyloxy-naphthyl morpholine scaffold is not optimized for 5-LOX inhibition, making it a useful negative control or selectivity probe in studies requiring minimal 5-LOX interference.
| Evidence Dimension | 5-LOX inhibition IC50 |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Zileuton: ~500 nM |
| Quantified Difference | ≥20-fold less potent |
| Conditions | Human recombinant 5-LOX expressed in E. coli; assessed via reduction of LTB4 and 5-HETE formation |
Why This Matters
Enables unambiguous discrimination between 5-LOX-dependent and 5-LOX-independent pathways in mechanistic studies.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807). IC50 > 1.00E+4 nM for human recombinant 5-LOX. Accessed 2026. View Source
- [2] Carter GW, et al. 5-Lipoxygenase inhibitory activity of zileuton. J Pharmacol Exp Ther. 1991;256(3):929-937. PMID: 1848631. View Source
